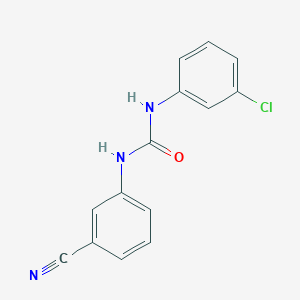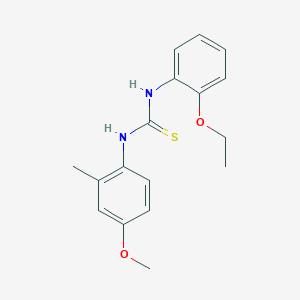![molecular formula C14H22N2O2 B5761405 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol, also known as 4-EMMP or 4-ethyl-1-(4-methoxyphenyl)-methylpiperazine, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the widely studied compound, 4-ethyl-1-(4-hydroxyphenyl)-methylpiperazine (EHMP). 4-EMMP has been found to have potential applications in various fields such as medicine, agriculture, and environmental science due to its unique properties.
作用机制
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol is not fully understood. However, it is believed to work by binding to dopamine receptors in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels is thought to be responsible for its antipsychotic and anti-Parkinsonian effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol are not fully understood. However, it has been found to have potential applications in various fields of scientific research, as described above.
实验室实验的优点和局限性
One advantage of using 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol in lab experiments is its ability to bind to dopamine receptors in the brain, which makes it a useful tool for studying the effects of dopamine on various physiological processes. Additionally, its potential applications in agriculture and environmental science make it a versatile compound for various types of research.
One limitation of using 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol in lab experiments is its relatively low yield during synthesis, which can make it expensive and difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
未来方向
There are several potential future directions for research involving 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol. One potential direction is to further study its potential applications in the treatment of Parkinson's disease and other neurological disorders. Another potential direction is to explore its potential applications as a pesticide and pollutant remediation agent in agriculture and environmental science. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
合成方法
The synthesis of 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol involves the reaction of 4-methoxybenzyl chloride with 4-ethylpiperazine in the presence of a base. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified through column chromatography. The yield of the product is typically around 60-70%.
科学研究应用
2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its potential use as an antipsychotic drug due to its ability to bind to dopamine receptors in the brain. Additionally, it has been found to have potential applications in the treatment of Parkinson's disease due to its ability to increase dopamine levels in the brain.
In agriculture, 2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain fungi and bacteria. It has also been found to have potential applications in environmental science as a pollutant remediation agent due to its ability to degrade certain pollutants.
属性
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-6-8-16(9-7-15)11-12-4-5-13(18-2)10-14(12)17/h4-5,10,17H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHWOQDSWMGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)


![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)

![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)


